Cobalt telluride
Description
Structure
2D Structure
Properties
IUPAC Name |
tellanylidenecobalt | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXKWLMXEDWEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co]=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoTe | |
| Record name | cobalt(II) telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065172 | |
| Record name | Cobalt telluride (CoTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12017-13-9 | |
| Record name | Cobalt telluride (CoTe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12017-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt telluride (CoTe) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012017139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt telluride (CoTe) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt telluride (CoTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt telluride | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthesis Methodologies for Cobalt Telluride Architectures
Solution-Based Techniques for Cobalt Telluride Nanostructure Fabrication
Solution-based synthesis routes are widely employed for the fabrication of this compound nanostructures due to their versatility, scalability, and cost-effectiveness. These methods allow for precise control over the size, shape, and composition of the resulting materials by manipulating reaction parameters such as temperature, pressure, precursor concentration, and the use of surfactants or templates.
Hydrothermal synthesis is a prominent method that utilizes high-temperature and high-pressure water as a reaction medium to crystallize materials. This technique has proven effective for producing various this compound nanostructures, including nanorods, nanospheres, nanodisks, and nanobelts. nih.gov The process typically involves sealing precursors in a Teflon-lined stainless-steel autoclave and heating it to temperatures ranging from 160°C to 200°C. semanticscholar.orgbrunel.ac.uk
The morphology of the synthesized this compound can be finely tuned by adjusting experimental parameters. For instance, the alkalinity of the reaction medium (e.g., the concentration of potassium hydroxide), the reaction time, and the choice of surfactants play a crucial role in directing the growth of specific nanostructures. nih.gov One demonstrated approach involves using sodium tellurite (B1196480) (Na₂TeO₃) and cobalt acetate (B1210297) as precursors, with ascorbic acid as a reducing agent and cetyltrimethylammonium bromide (CTAB) as a surfactant. nih.gov This simple hydrothermal method has successfully yielded this compound nanorods (CoTe NRs), offering a more facile and less expensive alternative to preparations that require high temperatures in a reducing atmosphere. nih.govresearchgate.netacs.org
| Precursors | Additives | Temperature (°C) | Time (h) | Resulting Nanostructure |
|---|---|---|---|---|
| Cobalt Chloride (CoCl₂), Tellurium (Te) powder | Potassium Hydroxide (B78521) (KOH), Hydrazine Hydrate | Not Specified | 1-4 | Nanospheres, Nanodisks, Nanobelts |
| Sodium Tellurite (Na₂TeO₃), Cobalt Acetate | Ascorbic Acid, CTAB | 180 | Not Specified | Nanorods (CoTe NRs) |
| Cobalt Salt, Na₂TeO₃ | Ascorbic Acid, Polyvinyl Pyrrolidone (PVP) | Not Specified | Not Specified | CoTe₂ Nanostructures |
Liquid-phase exfoliation (LPE) is a scalable, solution-based technique for producing two-dimensional (2D) nanosheets from their bulk layered parent materials. hielscher.com The process typically involves the sonication of the bulk powder in a carefully selected solvent. hielscher.com High-frequency sound waves generate cavitation bubbles, and their violent collapse creates localized shear forces that overcome the weak van der Waals forces holding the layers of the material together, thereby exfoliating them into single or few-layer nanosheets. semanticscholar.orgnih.gov
The choice of solvent is critical, as its surface energy should ideally match that of the material to be exfoliated to ensure the stability of the resulting nanosheet dispersion. mdpi.com Following sonication, centrifugation is often used to separate the exfoliated nanosheets from any remaining bulk material. hielscher.com This method has been successfully applied to a wide range of materials, including graphene and various transition metal dichalcogenides (TMDs). hielscher.commdpi.com
While LPE is a powerful tool for generating 2D materials, its specific application to the exfoliation of bulk this compound is not extensively documented in the current scientific literature. However, the general principles of LPE suggest it as a potential route for producing this compound nanosheets, provided a suitable bulk, layered polymorph of this compound is used as the starting material. Recent work has also shown that LPE can be applied to some non-layered materials, suggesting a broader applicability of the technique that might encompass certain crystal structures of this compound. chalcogen.ro
Wet-chemical synthesis encompasses a range of solution-based techniques conducted at or near room temperature, offering a facile and energy-efficient route to nanostructured materials. These methods, including colloidal synthesis and solution-based conversion reactions, provide excellent control over the morphology of the final product. semanticscholar.orgCurrent time information in San Miguel County, US.
For instance, a facile wet-chemical method has been used to synthesize metal-organic framework (MOF)-derived CoTe@C porous composites on a nickel foam substrate at room temperature. semanticscholar.org Another approach involves a solution-based conversion reaction to create branched this compound nanostructures. This two-step process begins with the hydrothermal synthesis of cobalt hydroxycarbonate nanowires, which are then converted into complex architectures like CoTe₂ nanodendrites on CoTe₂ nanotubes (CoTe₂ NDs/CoTe₂ NTs) or CoTe nanosheets on CoTe₂ nanotubes (CoTe NSs/CoTe₂ NTs). Current time information in San Miguel County, US. Such morphology-controllable synthesis demonstrates the sophisticated architectural control achievable through wet-chemical pathways.
Ion exchange is a versatile and straightforward method for synthesizing this compound nanostructures in an aqueous solution at or near room temperature. This technique typically involves transforming a precursor material, often a cobalt-containing nanostructure, into this compound by exchanging its anions with telluride ions from the solution. This process avoids the need for high temperatures, high pressures, or toxic precursors often associated with other methods. hielscher.com
One successful strategy involves the anion exchange transformation of a thin film of cobalt hydroxycarbonate nanostructures into self-standing this compound nanotubes. nih.govrsc.org This room-temperature process in an aqueous solution provides a facile and economical alternative to high-temperature tellurization processes. rsc.org Another demonstrated ion exchange method involves mixing tellurium powder with a solution containing rongalite and sodium hydroxide to generate tellurium ions. Subsequent reaction with cobalt chloride at 25°C leads to the precipitation of CoTe₂ nanostructures. hielscher.comCurrent time information in San Miguel County, US.
| Precursor Material | Reactants | Temperature | Resulting Nanostructure |
|---|---|---|---|
| Cobalt Hydroxycarbonate Nanostructure Film | Aqueous Telluride Ion Solution | Room Temperature | This compound Nanotubes |
| Tellurium Powder | Rongalite, Sodium Hydroxide, Cobalt Chloride (CoCl₂) | 25°C | CoTe₂ Nanostructures (Aggregates) |
| Nickel Cobalt Nanosheets | Sodium Tellurite (Na₂TeO₃) | 180°C (Solvothermal) | Nickel this compound Nanotubes |
Vapor-Phase and High-Temperature Synthesis Strategies for this compound
Vapor-phase and high-temperature methods are essential for synthesizing highly crystalline and pure this compound, particularly in the form of thin films and two-dimensional nanosheets. These techniques operate at elevated temperatures, providing the necessary energy to overcome activation barriers for precursor decomposition and crystal growth.
Chemical Vapor Deposition (CVD) is a powerful technique for the bottom-up synthesis of high-quality, large-area, and atomically thin 2D materials. In a typical atmospheric pressure CVD (APCVD) process for this compound, solid precursors are heated to a gaseous phase and transported by a carrier gas to a substrate. On the heated substrate, the precursors react and decompose to form a thin film of the desired material.
The synthesis of 2D this compound (CoTe₂) nanosheets has been successfully demonstrated using an APCVD approach. nih.gov This method allows for the controlled synthesis of single-crystalline CoTe₂ nanosheets with well-faceted hexagonal or triangular geometries and lateral dimensions reaching up to ~200 μm. nih.gov A key advantage of the CVD method is the ability to precisely control the thickness of the nanosheets, from over 30 nm down to just 3.1 nm, by systematically varying growth parameters such as temperature and gas flow rates. nih.gov Electrical transport studies have confirmed that the resulting 2D CoTe₂ nanosheets are of high quality, exhibiting excellent electrical conductivities. nih.gov
| Parameter | Condition | Effect on Synthesis |
|---|---|---|
| Method | Atmospheric Pressure Chemical Vapor Deposition (APCVD) | Enables controlled synthesis of 2D nanosheets. |
| Growth Temperature | Variable | Key parameter for tuning nanosheet thickness. |
| Carrier Gas Flow Rate | Variable | Affects precursor transport and nanosheet thickness. |
| Resulting Morphology | Hexagonal or Triangular Nanosheets | Indicates high-quality single-crystal growth. |
| Tunable Thickness | 3.1 nm to >30 nm | Demonstrates precise control over dimensionality. |
Vacuum Induction Melting for Bulk this compound Precursor Synthesis
Vacuum Induction Melting (VIM) is a high-temperature metallurgical process used to produce high-purity, homogeneous materials. wikipedia.orgalloynickel.com While initially developed for refining special metals like cobalt and nickel, its principles are applicable to the synthesis of bulk precursor materials for advanced this compound architectures. wikipedia.org The VIM process utilizes electromagnetic induction to generate eddy currents within the raw materials (cobalt and tellurium), leading to rapid and uniform heating and melting within a vacuum-sealed chamber. alloynickel.com
The primary advantage of VIM in this context is the high level of control it offers over the alloy's composition and the minimization of contaminants. wikipedia.org The vacuum environment prevents the oxidation of the constituent elements at elevated temperatures and removes volatile impurities, such as dissolved hydrogen and nitrogen. wikipedia.org This results in a clean, homogenous cobalt-tellurium ingot with a precisely controlled stoichiometric ratio. This ingot can then serve as a high-quality precursor for subsequent synthesis steps, such as physical vapor deposition or other nanostructure growth techniques, ensuring the final product's purity and structural integrity.
Table 1: Key Parameters of the Vacuum Induction Melting (VIM) Process
| Parameter | Description | Significance for this compound Precursors |
| Vacuum Level | The low-pressure environment inside the melting chamber. | Prevents oxidation of cobalt and tellurium at high temperatures and removes volatile impurities. |
| Induction Frequency | The frequency of the alternating current in the induction coil. | Affects the stirring of the melt, ensuring a homogeneous mixture of cobalt and tellurium. |
| Melting Temperature | The temperature at which the cobalt and tellurium mixture becomes molten. | Must be carefully controlled to ensure complete melting and alloying without excessive vaporization of tellurium. |
| Crucible Material | The container holding the raw materials. | Must be chemically inert to the molten cobalt-tellurium alloy to avoid contamination. |
Template-Assisted Growth and Fabrication of Complex this compound Architectures
Template-assisted synthesis is a versatile bottom-up approach that utilizes pre-existing nanostructures as scaffolds or templates to direct the growth of the desired material into complex architectures. This method offers precise control over the morphology, size, and dimensionality of the resulting this compound nanostructures.
In this approach, tellurium (Te) itself acts as a template for its subsequent conversion into this compound. The process begins with the synthesis of one-dimensional tellurium nanostructures, typically nanowires. These Te nanowires can be produced through various methods, including physical vapor deposition and solution-phase chemical reactions. mdpi.comrsc.org For instance, crystalline tellurium nanowires can be grown via a vapor-solid mechanism, with diameters tunable from approximately 26 to 200 nm and lengths extending up to 22 μm. mdpi.com
Once the Te nanowire templates are formed, they are subjected to a chemical reaction with a cobalt-containing precursor. The strong chemical reactivity between tellurium and metals facilitates an inward diffusion of cobalt ions into the tellurium nanostructure. researchgate.net This process effectively converts the tellurium nanowire into a this compound nanowire or nanotube, while preserving the original one-dimensional morphology. This method has been successfully used to construct architectures like cobalt-nickel telluride microfibers, demonstrating the efficacy of tellurium as a self-sacrificing template. researchgate.net
An alternative strategy involves using a pre-synthesized cobalt-containing nanostructure as a sacrificial template, which is later converted into this compound. This method allows for the creation of intricate architectures that are first defined by the cobalt precursor.
A common approach involves the hydrothermal synthesis of cobalt hydroxide [Co(OH)₂] or cobalt carbonate hydroxide [Co(OH)(CO₃)₀.₅] nanowires. amazonaws.comnih.gov These nanowires serve as the initial scaffold. In a subsequent step, these cobalt-based templates are transformed into this compound through a conversion reaction, such as tellurization, where they react with a tellurium source. amazonaws.com This sacrificial template-assisted transformation allows the final this compound product to inherit the interconnected, porous network of the original template, exposing abundant reactive sites which is beneficial for applications like electrocatalysis. nih.gov
Table 2: Comparison of Template-Assisted Synthesis Methods
| Method | Template Material | Mechanism | Key Advantage |
| Tellurium Nanowire-Directed | Tellurium (Te) Nanowires | Conversion of Te template via reaction with a cobalt source. researchgate.net | Direct formation of 1D telluride structures with good morphological retention. |
| Sacrificial Cobalt Species | Cobalt Hydroxide/Carbonate Nanowires | Conversion of cobalt-based template via tellurization reaction. amazonaws.comnih.gov | Allows for the creation of complex, porous networks defined by the initial cobalt scaffold. |
Doping and Alloying Strategies in this compound Synthesis
The electronic and catalytic properties of this compound can be further enhanced and tailored by intentionally introducing foreign atoms into its crystal lattice (doping) or by forming a solid solution with other metals (alloying). These strategies are pivotal for optimizing material performance in various applications.
Doping involves incorporating a small amount of another element into the this compound structure. A notable example is the doping of cobalt ditelluride (CoTe₂) with iron (Fe). rsc.org Iron-doped CoTe₂ has been synthesized via a one-step hydrothermal method. rsc.org Studies have shown that the introduction of Fe can significantly improve the electrocatalytic performance for reactions such as the oxygen evolution reaction (OER). The synergistic effect between cobalt and the iron dopant enhances the intrinsic activity and long-term stability of the catalyst. rsc.org Other elements, such as sulfur, have also been used as dopants to modify the properties of this compound. researchgate.net
Alloying involves mixing this compound with another metal telluride to form a composite material with a variable composition. For example, cobalt-nickel telluride (CoₓNi₁₋ₓTe) microfibers have been synthesized using tellurium as a self-sacrificing template. researchgate.net By controlling the ratio of cobalt to nickel, the material's properties can be fine-tuned. Research has indicated that specific compositions, such as a 3:1 cobalt-to-nickel ratio in Co₀.₇₅Ni₀.₂₅Te, exhibit superior bifunctional electrode properties due to synergistic effects between the two metals. researchgate.net Cobalt-base alloys often include elements like chromium, tungsten, and molybdenum to enhance properties such as strength, wear resistance, and corrosion resistance, principles that can be applied to create advanced telluride materials. metallurgyfordummies.com
Table 3: Examples of Doping and Alloying in this compound
| Strategy | Modifier Element(s) | Resulting Compound Example | Observed Enhancement | Reference |
| Doping | Iron (Fe) | Fe-doped CoTe₂ | Improved Oxygen Evolution Reaction (OER) activity and stability. | rsc.org |
| Alloying | Nickel (Ni) | Co₀.₇₅Ni₀.₂₅Te | Enhanced bifunctional electrode properties for energy applications. | researchgate.net |
Structural Elucidation and Phase Engineering in Cobalt Telluride Systems
Crystallographic Characterization of Cobalt Telluride Phases (e.g., CoTe, CoTe₂, Co₃Te₄)
Cobalt and tellurium combine to form several distinct crystalline phases, each with unique structural arrangements. The most common stoichiometries investigated are CoTe, CoTe₂, and Co₃Te₄.
Cobalt Monotelluride (CoTe) typically crystallizes in a NiAs-type hexagonal structure. americanelements.com This structure belongs to the P6₃/mmc space group. nih.gov In this arrangement, cobalt atoms are octahedrally coordinated by six tellurium atoms, while tellurium atoms occupy trigonal prismatic sites, also coordinated by six cobalt atoms. americanelements.com The Co-Te bond length in this phase is approximately 2.62 Å. nih.gov
Cobalt Ditelluride (CoTe₂) is known to be polymorphic, existing in several crystal structures. epa.gov One common form is a trigonal (or hexagonal) layered structure belonging to the P-3m1 space group. americanelements.com This phase consists of sheets of CoTe₂ held together by weak van der Waals forces, which allows for exfoliation into two-dimensional (2D) layers. epa.govamericanelements.com Within these layers, cobalt atoms are bonded to six tellurium atoms in an edge-sharing octahedral arrangement, with a Co-Te bond length of about 2.56 Å. americanelements.com Another stable phase is the orthorhombic Marcasite-type structure, which belongs to the Pnnm space group. nih.gov In this non-layered structure, Co-Te bond lengths are around 2.61 Å. nih.gov The existence of a cubic phase has also been noted in research. epa.gov
This compound (Co₃Te₄ and Co₂Te₃) also exhibits distinct crystal structures. For instance, Co₃Te₄ has been identified with diffraction peaks corresponding to JCPDS No. 00-044-1057. The related Co₂Te₃ phase has been synthesized in a 2D form with a hexagonal crystal structure. A hexagonal phase, denoted β(Co₂Te₃), is characterized by a NiAs structure and exists over a significant range of compositions.
A summary of the crystallographic data for prominent this compound phases is presented below.
| Compound | Common Name | Crystal System | Space Group | Key Structural Features |
| CoTe | Cobalt Monotelluride | Hexagonal | P6₃/mmc | NiAs-type structure. americanelements.comnih.gov |
| CoTe₂ | Cobalt Ditelluride | Trigonal | P-3m1 | Layered van der Waals structure. epa.govamericanelements.com |
| CoTe₂ | Cobalt Ditelluride | Orthorhombic | Pnnm | Marcasite-type structure. nih.gov |
| Co₂Te₃ | Hexagonal | P6₃/mmc | NiAs-type structure with Co vacancies. |
Investigations of Low-Dimensional this compound Structures
The layered nature of certain this compound phases, particularly trigonal CoTe₂, makes them ideal candidates for studies into low-dimensional materials. By reducing the material's thickness to just a few atomic layers, its structural and electronic properties can be dramatically altered.
The synthesis of 2D this compound, especially CoTe₂, can be achieved through methods like liquid-phase exfoliation or chemical vapor deposition (CVD), allowing for tunable thickness from over 30 nm down to a few nanometers. Research has shown that the structural characteristics of these 2D materials are highly dependent on their thickness.
As the number of layers in the 2D material changes, its properties evolve. For instance, the transition from a multi-layered material to a single monolayer can alter the bandgap and other electronic characteristics. This structural evolution is a key feature of transition metal dichalcogenides (TMDs) and is actively being explored in CoTe₂ to unlock novel functionalities. The ability to control thickness precisely is therefore crucial for fabricating devices with specific electronic or magnetic properties.
Interfacial interactions and lattice parameters are also subject to change in low-dimensional systems. In layered CoTe₂, the individual sheets are held together by van der Waals forces. epa.gov The gradual stacking of these sheets alters subtle atomic-level features, including lattice expansion.
Studies combining experimental measurements with theoretical investigations have indicated that an increase in the material's thickness can lead to an expansion of the lattice. This phenomenon is attributed to a weakening of the binding forces between the cobalt and tellurium atoms as more layers are added. Understanding these interfacial interactions and the resulting lattice dynamics is fundamental to engineering the mechanical and electronic properties of 2D this compound systems.
Structural Control through Stoichiometric Variation and Defect Engineering in this compound
Beyond controlling dimensionality, the crystal structure of this compound can be precisely manipulated by adjusting its chemical composition, either by varying the ratio of cobalt to tellurium or by intentionally introducing atomic vacancies.
Varying the stoichiometric ratio of cobalt and tellurium is a powerful method for phase engineering. The Co-Te phase diagram reveals that certain phases are stable over a range of compositions. A notable example is the hexagonal β(Co₂Te₃) phase, which maintains its NiAs-type structure across a homogeneity range from approximately CoTe₁.₂₀ to CoTe₁.₈₀.
This non-stoichiometry is accommodated within the crystal lattice through the formation of vacancies. As the tellurium content increases, cobalt atoms are progressively removed from the crystal structure. This controlled introduction of vacancies ultimately drives a structural transformation from the hexagonal NiAs-type structure to the orthorhombic γ(CoTe₂) phase, demonstrating a clear link between non-stoichiometry and crystallographic structure.
Defect engineering, specifically the creation of cobalt and tellurium vacancies, is a sophisticated strategy to tune the properties of this compound. Theoretical and experimental studies have explored the effects of such vacancies on the material's electronic structure and stability. For example, density functional theory (DFT) calculations have been used to investigate how Co and Te vacancies affect the metallic behavior of 2D CoTe₂.
Advanced Electronic Structure and Quantum Phenomena in Cobalt Telluride
Electronic Band Structure Investigations of Cobalt Telluride Phases
The electronic band structure of a material dictates its electrical properties. In the case of cobalt tellurides, different stoichiometries, such as CoTe and CoTe₂, exhibit distinct band structures that give rise to either metallic or semiconducting behavior.
This compound (CoTe) and cobalt ditelluride (CoTe₂) display a fascinating duality in their electronic nature, with evidence supporting both semiconducting and metallic characteristics depending on the specific phase and morphology.
CoTe : Nanostructures of CoTe with a NiAs-type hexagonal crystal structure have been shown to exhibit p-type semiconducting behavior. researchgate.net Experimental measurements on these nanostructures have determined a bandgap of approximately 2.15 eV. researchgate.net This semiconducting nature is further supported by density functional theory (DFT) calculations on 2D CoTe monolayers, which indicate superior absorption in the high-energy region, consistent with a semiconductor. arxiv.org
CoTe₂ : In contrast, cobalt ditelluride (CoTe₂) is frequently characterized as a highly conductive metallic alloy. nih.gov It is utilized in nanocomposites to enhance electrical conductivity. nih.govntu.edu.tw Theoretical calculations and experimental measurements have also identified orthorhombic CoTe₂ as a quantum critical Dirac metal. researchgate.net However, some theoretical studies on CoTe₂/ZnTe heterostructures have noted that standalone CoTe₂ can be considered a semiconductor with a significant band gap, suggesting that its electronic properties can be modulated, for instance, through heterostructure engineering. researchgate.net
This variability highlights the sensitivity of the electronic properties of cobalt tellurides to their structural and compositional arrangements.
A particularly exciting area of research is the electronic structure of two-dimensional (2D) CoTe₂. Theoretical and experimental studies have revealed that it hosts topological features characteristic of a nodal line semimetal. researchgate.netresearcher.lifemdpi.com
Topological nodal line semimetals are a quantum state of matter where the conduction and valence bands touch along a continuous line or loop in momentum space, rather than at discrete points like in Dirac or Weyl semimetals. arxiv.orgqfmda.comosti.gov These nodal lines are protected by crystal symmetries, such as mirror reflection symmetry. qfmda.comosti.gov
In the case of orthorhombic CoTe₂, ab initio calculations have shown that its electronic band structure features multiple Dirac-type nodal lines and conventional Dirac points near the Fermi surface. researchgate.netmdpi.com This unique electronic topology is a rare combination of proximity to quantum criticality and Dirac physics. researchgate.net The existence of these nodal lines in 2D CoTe₂ suggests the potential for novel electronic phenomena and applications in next-generation, low-dissipation electronic devices. researcher.lifeqfmda.com
Quantum Confinement Effects in Nanostructured this compound Systems
When the dimensions of a material are reduced to the nanoscale, typically below the material's exciton (B1674681) Bohr radius, quantum confinement effects become prominent. nih.gov These effects lead to a "blue shift," or an increase in the bandgap energy, and the quantization of energy levels into discrete states. nih.gov This allows for the tuning of a material's optical and electronic properties by simply changing its size.
In nanostructured this compound, such as quantum dots or atomically thin 2D layers, quantum confinement is expected to play a significant role. For instance, in 2D CoTe monolayers, quantum confinement effects are credited with significantly enhancing magnetization compared to the bulk material. arxiv.org DFT calculations for the CoTe monolayer show distinct absorption peaks, with the threshold energy for absorption occurring at different points for spin-up and spin-down electrons, a direct consequence of its modified electronic structure at the 2D limit. arxiv.org
While detailed experimental studies focusing exclusively on the quantum confinement-induced tuning of electronic properties in this compound are emerging, the principles observed in other telluride systems, like lead telluride (PbTe) and bismuth telluride (Bi₂Te₃), provide a strong precedent. frontiersin.orgsamaterials.com In these materials, reducing the size to the nanoscale leads to enhanced thermoelectric performance by modifying the electronic density of states and scattering mechanisms. frontiersin.orgsamaterials.com Similar enhancements and tunable electronic properties are anticipated for nanostructured this compound systems.
Influence of Doping on Electronic Transport Properties of this compound
Doping, the intentional introduction of impurities into a material, is a powerful technique to manipulate electronic transport properties such as charge carrier concentration and mobility. researchgate.net In semiconductors, doping can alter the band gap, increase photosensitivity, and significantly improve conductivity. researchgate.net
While research specifically detailing the doping of this compound to tune its electronic transport is still developing, studies on related materials provide valuable insights into the potential effects.
Carrier Concentration : Doping can introduce additional charge carriers (electrons or holes). For example, in skutterudite (B1172440) compounds, co-doping with nickel (Ni) and tellurium (Te) introduces excess electrons, thereby improving the electron concentration. mdpi.com Similarly, metallic doping of this compound with elements like sodium (Na) or platinum (Pt) has been found to enhance its magnetic properties, which are intrinsically linked to the electronic structure. researcher.life
Lattice and Band Structure Modification : Doping can cause lattice distortions and modify the electronic band structure. aip.org Trace amounts of cobalt doping in iron selenide (B1212193) telluride lead to a reduction in lattice constants. aip.org In molybdenum trioxide (MoO₃), cobalt doping results in a narrowing of the energy band gap. researchgate.net
Transport Properties : The ultimate effect of doping is a change in the material's electrical conductivity and other transport coefficients. In Bi₂Se₃, a counter-doping approach with cerium and cobalt led to a linear improvement in electrical conductivity due to an enhanced carrier concentration. mdpi.com
These examples demonstrate that a strategic doping approach could effectively tune the charge carrier density and mobility in this compound, optimizing it for specific electronic or thermoelectric applications.
Charge Carrier Dynamics and Transport Mechanisms in this compound Architectures
Understanding how charge carriers move and interact within a material is crucial for designing efficient electronic devices. The transport mechanism in this compound can vary significantly depending on its structure, from hopping transport in disordered systems to band-like transport in crystalline phases. wikipedia.org
In crystalline CoTe nanostructures, which exhibit p-type semiconducting behavior, charge transport is governed by the movement of holes through the valence band. researchgate.net The fabrication of devices from these nanostructures has allowed for the direct measurement of their electrical properties, confirming their semiconducting nature. researchgate.net
The charge dynamics at interfaces are particularly important in composite architectures. In nanocomposites made of metallic CoTe₂ embedded within a ternary skutterudite semiconductor matrix, a unique transport mechanism is observed. nih.govntu.edu.tw Due to the difference in the work functions of the two materials, charge carriers (electrons) spill over from the metallic CoTe₂ phase to the semiconducting skutterudite. ntu.edu.tw This charge transfer leads to:
Increased Carrier Density : The influx of electrons from CoTe₂ significantly raises the effective carrier concentration in the semiconductor matrix. nih.govntu.edu.tw
This interfacial engineering approach highlights a sophisticated method for controlling charge carrier dynamics. Similarly, in heterostructures like CoTe₂/ZnTe, the engineered interface can effectively regulate the electronic structure to improve electronic conductivity, facilitating faster electron transport. researchgate.net The study of charge carrier dynamics, often employing techniques like time-resolved spectroscopy, is essential for uncovering performance-limiting factors and optimizing this compound architectures for applications ranging from photocatalysis to advanced electronics. acs.orgrsc.orgwvu.edu
Electrocatalytic and Photocatalytic Applications of Cobalt Telluride
Cobalt Telluride in Water Splitting Electrocatalysis
The electrochemical splitting of water into hydrogen and oxygen is a cornerstone of renewable energy strategies. This compound has been identified as an efficient, low-cost catalyst for this process, addressing the key reactions involved.
Oxygen Evolution Reaction (OER) Activity of this compound Catalysts
The oxygen evolution reaction (OER) is a critical half-reaction in water splitting, often hindered by slow kinetics. This compound (CoTe) and cobalt ditelluride (CoTe₂) have shown promise as effective OER electrocatalysts. rmreagents.comamericanelements.com Studies have demonstrated that among the different phases, CoTe exhibits superior OER efficiency, requiring a low overpotential of 200 mV to achieve a current density of 10 mA cm⁻² and displaying a low Tafel slope of 43.8 mV dec⁻¹. rmreagents.comamericanelements.comnih.gov This enhanced performance is attributed to the principle that decreasing the electronegativity of the anion increases the lattice covalency around the catalytically active cobalt site. rmreagents.comamericanelements.com
Comparatively, both CoTe and CoTe₂ have shown better OER catalytic efficiency than cobalt(II,III) oxide (Co₃O₄). rmreagents.comamericanelements.com The structural differences between CoTe and CoTe₂, such as the packing density of catalytically active cobalt sites and the unsaturation of cobalt-terminated surfaces, account for the variance in their OER activity. rmreagents.comamericanelements.com Furthermore, hierarchical CoTe₂ nanofleeces have exhibited excellent OER activity and stability in alkaline solutions, with performance comparable to the state-of-the-art ruthenium dioxide (RuO₂) catalyst. fishersci.filabsolu.ca Composites have also been explored; for instance, a CoTe/Co₃O₄ nanosheet-nanorod composite achieved a current density of 10 mA/cm² at an overpotential of 287 mV. americanelements.com Doping with other metals, such as nickel in a Co@0.2gNiCoTe₂-241 structure, has further reduced the overpotential to 280 mV at the same current density. americanelements.com
| Catalyst | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
| Electrodeposited CoTe | 200 | 43.8 | rmreagents.comamericanelements.comnih.gov |
| CoTe₂ Nanofleeces | Comparable to RuO₂ | N/A | fishersci.filabsolu.ca |
| CoTe/Co₃O₄ Composite | 287 | 69 | americanelements.com |
| Co@0.2gNiCoTe₂-241 | 280 | 34 | americanelements.com |
| COT@SLA 3D-PE | 430 | N/A | nih.gov |
Hydrogen Evolution Reaction (HER) Performance of this compound Materials
This compound materials are also effective catalysts for the hydrogen evolution reaction (HER). Research has shown that this compound nanostructures with different morphologies, such as nanodendrites and nanosheets grown on nanotubes (CoTe₂ NDs/CoTe₂ NTs and CoTe NSs/CoTe₂ NTs), display high activity for HER. nih.govuni.lunih.gov Specifically, the CoTe nanosheet/CoTe₂ nanotube structure required an overpotential of only 230.0 mV to reach a current density of 100 mA cm⁻² in an acidic solution. nih.govuni.lunih.gov These catalysts also demonstrate good stability, with only minor performance degradation after 5,000 cycles or 20 hours of continuous operation. nih.govuni.lunih.gov The unique electronic configuration of CoTe₂ provides a high density of states near the Fermi level, which is advantageous for charge transfer during catalytic reactions. nih.gov
Interfacial Charge Transfer and Active Site Optimization in this compound Composites
The performance of this compound catalysts can be significantly enhanced by creating composites and optimizing their structure at the nanoscale. nih.govnih.gov Nanostructuring, for example, increases the electrochemically active surface area (ECSA), exposing more catalytic sites to the electrolyte. nih.gov Electrodeposited this compound catalysts, in particular, tend to have higher ECSA and surface roughness. nih.gov
Creating heterostructures or composites, such as CoTe/Co₃O₄ or Co₃Te₄–Fe₃C, is a key strategy for improving catalytic activity. americanelements.comnih.gov The interface between the different materials can facilitate charge transfer and create synergistic effects. nih.gov For instance, in the Co₃Te₄–Fe₃C composite, the distribution of charge densities leads to an abundance of active sites, speeding up both H₂ and O₂ evolution. nih.govnih.gov The introduction of oxygen vacancies or doping with other elements can also create more active sites and enhance electrical conductivity. wikipedia.org For example, doping with nickel can increase the ECSA and promote the formation of high-valence Co and/or Ni species, which are highly active for OER. americanelements.com The strong coupling at the interface in these composites helps to optimize the electronic structure and accelerate charge transportation, leading to superior electrocatalytic performance. nih.govereztech.com
Photocatalytic Conversion and Degradation with this compound
Beyond electrocatalysis, this compound also exhibits photocatalytic properties, enabling it to harness light energy to drive chemical reactions. This capability is particularly relevant for environmental applications like the conversion of greenhouse gases.
Visible Light Photo-Conversion of Carbon Dioxide to Methane (B114726) using this compound
This compound nanostructures have been successfully synthesized and utilized for the photocatalytic reduction of carbon dioxide (CO₂) into methane (CH₄) using visible light. nih.gov This process mimics artificial photosynthesis, offering a pathway to convert a major greenhouse gas into a valuable fuel. nih.gov In one study, CoTe nanostructures with various shapes like nanospheres, nanodisks, and nanobelts were created using a hydrothermal method. nih.gov The photocatalytic activity was tested in a system where CO₂ was reduced in the presence of water vapors under visible light irradiation. nih.gov The results confirmed that methane was produced, and the efficiency of the conversion was influenced by the morphology and particle size of the CoTe nanostructures. nih.gov The band gap of these materials allows them to absorb light in the visible spectrum, a key advantage over many traditional photocatalysts like TiO₂ that primarily work in the UV region. nih.gov
| Photocatalyst | Reactant | Product | Light Source | Key Finding | Reference |
| CoTe Nanostructures | Carbon Dioxide (CO₂) | Methane (CH₄) | Visible Light | Morphology and particle size affect photocatalytic activity for CO₂ reduction. | nih.gov |
Magnetic Field-Assisted Photocatalytic Degradation of Organic Dyes by this compound
The application of an external magnetic field has emerged as a promising strategy to enhance the efficiency of photocatalytic processes. In the context of this compound (CoTe), particularly in its two-dimensional (2D) form, a magnetic field can significantly boost its photocatalytic activity for the degradation of organic dyes. researchgate.net This enhancement is primarily attributed to the magnetic properties inherent in the material, which are substantially amplified in 2D nanostructures compared to their bulk counterparts. researchgate.net
The underlying principle of magnetic field-assisted photocatalysis involves the manipulation of photogenerated electron-hole pairs. researchgate.net An external magnetic field can influence the spin state of these charge carriers, promoting the intersystem crossing from singlet to triplet states. This process can suppress the rapid recombination of electrons and holes, thereby increasing their lifetime and availability to participate in redox reactions on the photocatalyst's surface. researchgate.net The Lorentz force, acting on the moving charge carriers, can also contribute to their separation and migration, further inhibiting recombination. researchgate.net
Research on 2D CoTe has demonstrated a remarkable enhancement in its magnetic saturation values, which is instrumental in its improved photocatalytic performance under a magnetic field. researchgate.net The increased magnetism in 2D CoTe is a result of the higher number of surface atoms with reduced coordination, shape anisotropy, and surface charge effects. researchgate.net When utilized for the degradation of toxic organic dyes under visible light irradiation, the presence of a magnetic field facilitates the separation of charge carriers, leading to a more efficient breakdown of the pollutants. researchgate.net
The following table summarizes the key aspects of magnetic field-assisted photocatalysis with this compound:
| Feature | Description | Source |
| Enhanced Magnetism | 2D CoTe exhibits significantly higher magnetic saturation compared to its bulk form. | researchgate.net |
| Charge Carrier Separation | The external magnetic field suppresses the recombination of photogenerated electrons and holes. | researchgate.net |
| Mechanism | Involves spin polarization, Lorentz force, and intersystem crossing of charge carriers. | researchgate.net |
| Application | Degradation of toxic organic dyes under visible light irradiation. | researchgate.net |
Surface Chemistry and Reaction Intermediate Adsorption in this compound Photocatalysis
The surface chemistry of this compound and its ability to adsorb reaction intermediates are critical factors governing its photocatalytic efficiency. The nature of the CoTe surface, including its electronic structure and the presence of active sites, dictates the interaction with reactant molecules and the subsequent catalytic transformations.
In photocatalytic reactions, such as the reduction of carbon dioxide (CO2) or the degradation of organic pollutants, the adsorption of reactants and intermediates onto the catalyst surface is a crucial initial step. For instance, in the photocatalytic reduction of CO2, photogenerated holes in the valence band of CoTe are responsible for the adsorption of water (H2O) molecules. researchgate.net The electronic properties of CoTe, particularly the reduced electronegativity of tellurium and the increased covalency of the Co-Te bond, enhance the electrochemical activity of the cobalt center. mst.edu This improved covalency facilitates better adsorption of intermediates. mst.edufrontiersin.org
Studies on CoTe as an electrocatalyst for CO2 reduction have shown that its high d-electron density improves the adsorption of intermediate species like carbon monoxide (CO) on the catalyst site. mst.edu This strong adsorption is a key factor in achieving high selectivity for specific reduction products at lower applied potentials. mst.edu The examination of the true surface chemistry, often conducted using techniques like X-ray Photoelectron Spectroscopy (XPS) without sputtering, is essential to understand these surface phenomena. mdpi.com
The adsorption of reaction intermediates is a common feature in the electrochemical reactions involving tellurides. rsc.org For example, in the oxygen evolution reaction (OER), the adsorption of hydroxyl (-OH) intermediates on the catalyst surface is a key step. frontiersin.org Density Functional Theory (DFT) calculations on similar transition metal tellurides have shown a significant adsorption energy for -OH intermediates, indicating facile catalytic activity. frontiersin.org This principle can be extended to the photocatalytic processes of CoTe, where the efficient adsorption of reactants and intermediates onto its surface is a prerequisite for high catalytic performance.
The table below outlines the key aspects of surface chemistry and intermediate adsorption in this compound photocatalysis:
| Aspect | Description | Source |
| Intermediate Adsorption | The adsorption of reaction intermediates is a crucial step in the catalytic process. | rsc.org |
| Role of Covalency | Increased covalency of the Co-Te bond enhances the adsorption of intermediates. | mst.edufrontiersin.org |
| Active Sites | The cobalt centers on the CoTe surface act as active sites for adsorption and reaction. | mst.edu |
| CO2 Reduction | Improved adsorption of CO intermediates leads to higher selectivity in CO2 reduction. | mst.edu |
| Water Adsorption | Photogenerated holes in the valence band facilitate the adsorption of H2O molecules. | researchgate.net |
Thermoelectric Energy Conversion Research Using Cobalt Telluride
Investigations into Thermoelectric Figure of Merit (ZT) in Cobalt Telluride Systems
The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT. This compound (CoTe₂) and its alloys are under investigation for thermoelectric applications due to their high electrical conductivity and tunable electronic properties. aip.orgaip.org
Research into marcasite-type CoTe₂ has highlighted its metallic behavior and high electrical conductivity. aip.org Studies on solid solution alloys of this compound and cobalt selenide (B1212193), specifically Co(Te₁₋ₓSeₓ)₂, have been conducted to understand their thermoelectric transport properties. In this series, pure this compound (CoTe₂) forms an orthorhombic phase. aip.orgnih.gov As selenium is substituted for tellurium (up to x=0.50), the total thermal conductivity decreases due to reduced electronic and lattice thermal conductivity. aip.orgnih.gov However, this reduction in thermal conductivity is accompanied by a more significant decrease in the power factor, resulting in no substantial improvement in the ZT value for the alloys in this range. aip.orgnih.gov For comparison, the cubic phase cobalt selenide (CoSe₂) in the same study exhibited a ZT of 0.13 at 700 K. nih.gov
Another avenue of research involves integrating metallic CoTe₂ as a nanophase within other thermoelectric materials to create metal-semiconductor nanocomposites. This strategy aims to synergistically tailor both thermal and electronic transport properties. In one such study, metallic CoTe₂ nanophases were embedded within a nanocrystalline ternary skutterudite (B1172440) matrix (Co(Ge₁.₂₂Sb₀.₂₂)Te₁.₅₈). acs.org The presence of the metallic CoTe₂ phase led to enhanced phonon scattering at the interface boundaries, which significantly diminished the lattice thermal conductivity of the composite material. acs.org This approach resulted in a notable enhancement of the thermoelectric performance of the host material. acs.org
| Material | Weight % of CoTe₂ | Temperature (K) | ZT Value |
|---|---|---|---|
| Pristine CGST | 0 | 655 | ~0.65 |
| CGST-CoTe₂ Nanocomposite | 7 | 655 | ~1.30 |
Piezoelectric and Triboelectric Energy Harvesting from this compound
Beyond thermoelectricity, which involves temperature gradients, this compound is also being explored for harvesting mechanical energy through piezoelectric and triboelectric effects. Research has focused on two-dimensional (2D) cobalt ditelluride (CoTe₂) for its potential in creating nanogenerators capable of converting ambient mechanical energy into electricity. researchgate.netarxiv.orgrsc.org
A Piezo-Triboelectric Nanogenerator (PTNG) based on 2D CoTe₂ harnesses the synergistic effects of both piezoelectricity and triboelectricity to generate electrical power. arxiv.org The working principle involves the interplay between the piezoelectric properties inherent to the 2D CoTe₂ material and the triboelectric effect generated through contact electrification. researchgate.netarxiv.org
The mechanism can be described as follows:
Piezoelectric Effect: When external stress or strain is applied to the 2D CoTe₂, its non-centrosymmetric crystal structure generates a piezoelectric potential (voltage) across the material due to the separation of positive and negative charge centers. arxiv.org
Triboelectric Effect: This occurs through contact electrification between the 2D CoTe₂ layer and another material, often a polymer like Kapton, which acts as a triboelectric layer. arxiv.org When these two materials come into contact and then separate, surface charges are transferred, creating a potential difference.
Synergistic Output: The PTNG is designed so that an applied mechanical force simultaneously induces piezoelectric charges within the CoTe₂ and drives the contact-separation cycle for triboelectric charging. The combined effect of these two mechanisms results in a significantly enhanced electrical output compared to what either effect could produce alone. arxiv.org
The performance of energy harvesting devices based on this compound can be significantly influenced by the operating temperature. Studies on PTNGs using 2D CoTe₂ have shown that their energy conversion efficiency improves with increasing temperature within a specific range. researchgate.netarxiv.orgrsc.org
In a notable study, a PTNG fabricated with 2D CoTe₂ was tested across a temperature range of 305 K to 363 K. The device demonstrated a four-fold improvement in energy conversion efficiency at the maximum temperature compared to its performance at room temperature. researchgate.netarxiv.org The output voltage of the PTNG was observed to increase from approximately 5V to around 10V as the temperature was raised from 305 K to 363 K. arxiv.org The efficiency showed a gradual increase from 305 K to 320 K, after which the rate of increase began to temper. arxiv.org This temperature-dependent behavior is attributed to thermally induced charges that enhance the piezoelectric effect in the 2D CoTe₂. arxiv.org
| Parameter | Condition | Value |
|---|---|---|
| Open-Circuit Voltage (V_oc) | 1N Force, Room Temp (305 K) | ~5 V |
| Maximum Voltage (V_max) | Temperature up to 363 K | ~10 V |
| Temperature Range for Efficiency Study | - | 305 K - 363 K |
| Energy Conversion Efficiency Improvement | From 305 K to 363 K | Four-fold |
Waste Heat Management through this compound Thermoelectrics
Waste heat is a significant and largely underutilized energy resource generated by industrial processes and electronic devices. rsc.org this compound-based materials are being investigated for their potential to capture this waste heat and convert it directly into useful electrical energy. researchgate.netrsc.org
The application of 2D CoTe₂ in PTNGs provides a clear example of waste heat utilization. The demonstrated improvement in the device's energy conversion efficiency at elevated temperatures indicates that it can be used to scavenge waste heat from sources like electronic gadgets. researchgate.netarxiv.orgrsc.org By harvesting energy from both external mechanical stress and the dissipated heat from electronics, these devices offer a dual-mode approach to energy harvesting, contributing to waste heat management. arxiv.org The ability of telluride-based structures to function as energy harvesting devices using temperature as a source makes them suitable candidates for managing and repurposing low-grade waste heat. researchgate.net
Emerging Applications and Interfacial Phenomena of Cobalt Telluride
Cobalt Telluride as Electrode Materials in Energy Storage Systems
Supercapacitor Applications of this compound Nanostructures
This compound nanostructures have demonstrated significant promise as pseudocapacitive materials for high-performance supercapacitors. rsc.org Their performance is highly dependent on their morphology, with various nanostructures like nanorods, nanosheets, nanowires, and nanotubes being investigated to maximize specific capacitance, energy density, and cycling stability. bsb-muenchen.dersc.orgrsc.orgnih.gov
Hydrothermally synthesized CoTe nanosheets have shown a high specific capacitance of 622.8 F g⁻¹ at a current density of 1 A g⁻¹. rsc.orgrsc.orgresearchgate.net Similarly, CoTe nanowires prepared via a solvothermal process exhibited a specific capacitance of 643.6 F g⁻¹ at 1 A g⁻¹. nih.gov Even more impressive results have been achieved with CoTe₂ nanorods, which delivered a remarkable specific capacitance of 2907 F g⁻¹ at 1 A g⁻¹. bsb-muenchen.de The incorporation of this compound into composite structures, such as with reduced graphene oxide (CoTe@rGO), has further boosted performance, achieving a specific capacitance of 810.6 F/g at 1 A/g. researchgate.net
Asymmetric supercapacitors (ASCs), which pair a this compound-based positive electrode with a carbon-based negative electrode like activated carbon (AC), can operate at wider voltage windows, leading to higher energy densities. rsc.orgnih.gov A device using CoTe nanosheets and AC (CoTe//AC) could operate up to 1.6 V, delivering an energy density of 23.5 Wh kg⁻¹. rsc.orgrsc.org The performance of such devices can be nearly tripled by introducing a redox additive to the electrolyte, reaching an energy density of 67.0 Wh kg⁻¹. rsc.orgrsc.org Bimetallic nickel this compound (Ni₀.₃₃Co₀.₆₇Te) nanotubes have also been used to assemble hybrid supercapacitors that achieve a high energy density of 54.0 Wh kg⁻¹ at a power density of 918 W kg⁻¹. rsc.org
Cycling stability is a critical parameter for supercapacitors. CoTe₂ nanorods have demonstrated excellent durability, retaining 97% of their initial capacitance after 14,000 cycles. bsb-muenchen.de Asymmetric supercapacitors based on CoTe nanorods maintained 85% of their initial capacity after 10,000 cycles. rsc.orgnih.gov
| CoTe Nanostructure | Specific Capacitance/Capacity | Current Density | Energy Density (Device) | Power Density (Device) | Cycling Stability (Device) | Reference |
|---|---|---|---|---|---|---|
| CoTe₂ Nanorods | 2907 F g⁻¹ | 1 A g⁻¹ | 280-109 Wh kg⁻¹ | 2400-8500 W kg⁻¹ | 97% after 14,000 cycles (electrode) | bsb-muenchen.de |
| CoTe Nanosheets | 622.8 F g⁻¹ | 1 A g⁻¹ | 23.5 Wh kg⁻¹ | - | - | rsc.orgrsc.org |
| CoTe Nanowires | 643.6 F g⁻¹ | 1 A g⁻¹ | 32.9 Wh kg⁻¹ | 800.27 W kg⁻¹ | 90.5% after 5,000 cycles | nih.gov |
| Ni₀.₃₃Co₀.₆₇Te Nanotubes | 131.2 mAh g⁻¹ | 1 A g⁻¹ | 54.0 Wh kg⁻¹ | 918 W kg⁻¹ | 90% after 5,000 cycles | rsc.org |
| CoTe Nanorods | 170 C g⁻¹ | 0.5 A g⁻¹ | 40.7 Wh kg⁻¹ | 800 W kg⁻¹ | 85% after 10,000 cycles | rsc.orgnih.gov |
| CoTe@rGO Composite | 810.6 F g⁻¹ | 1 A g⁻¹ | - | - | 77.2% after 5,000 cycles (electrode) | researchgate.net |
Lithium-Ion Battery Electrodes Incorporating this compound
This compound is considered a promising high-capacity anode material for lithium-ion batteries (LIBs). mdpi.com It operates via a conversion-cum-alloying mechanism. researchgate.net During the initial lithiation (discharge), this compound (CoTe or CoTe₂) is converted into metallic cobalt (Co) and a lithium telluride alloy (Li₂Te). acs.orgresearchgate.net This process delivers a high initial capacity; for instance, a CoTe/N-doped carbon composite anode showed an impressive initial discharge capacity of 1124.7 mAh/g with a high coulombic efficiency of 97.6%. researchgate.net
The main obstacle for CoTe-based anodes is the large volume expansion and contraction during the conversion and alloying/de-alloying processes, which can lead to pulverization of the electrode and rapid capacity loss. x-mol.netmdpi.com To address this, researchers have focused on composite engineering. Embedding CoTe₂ nanocrystallites (3–6 nm) within a robust polyhedral carbon matrix has proven effective in alleviating volume strain and preventing the agglomeration of nanoparticles. acs.org This design resulted in a stable reversible capacity of approximately 480 mAh/g over 200 cycles at a 1C rate. acs.org Similarly, sandwich-type structures where CoTe₂ nanocrystals are confined between an inner carbon framework and an outer carbon shell (N-C@CoTe₂@C) effectively inhibit volume change and prevent structural pulverization during repeated cycling. rsc.org
Further performance enhancements have been achieved through defect engineering, such as doping. Copper-doped CoTe hollow nanoboxes (Cu-Co₁₋ₓTe@NC HNBs) have shown faster ion and electronic diffusion kinetics compared to their undoped counterparts. jmst.org A full cell pairing this advanced anode with a commercial LiCoO₂ cathode achieved a high energy density of 403 Wh kg⁻¹ and a power density of 6000 W kg⁻¹. jmst.org
| CoTe-based Anode Material | Initial Discharge Capacity | Reversible Capacity & Cycling Stability | Key Strategy | Reference |
|---|---|---|---|---|
| Polyhedral CoTe₂–C Nanocomposites | 500 mAh g⁻¹ (initial reversible) | ~480 mAh g⁻¹ over 200 cycles | Embedding in robust carbon matrix | acs.org |
| CoTe/N-doped Carbon Cubes (CoTe/NCC) | 1124.7 mAh g⁻¹ | 377 mAh/g after 50 cycles | Encapsulation in porous N-doped carbon | researchgate.net |
| Sandwich-type N-C@CoTe₂@C | - | Stable over 3000 cycles at 2.0 A g⁻¹ | Carbon confinement strategy | rsc.org |
| Cu-doped Co₁₋ₓTe@NC HNBs | - | High energy density of 403 Wh kg⁻¹ in a full cell | Copper doping and hollow nanobox structure | jmst.org |
Sensing Applications of this compound
The unique electrochemical properties of this compound also make it an excellent material for developing sensitive and selective electrochemical sensors. acs.orgacs.org
Electrochemical Biosensors Utilizing this compound
This compound-based nanomaterials have been successfully employed in the fabrication of highly sensitive electrochemical biosensors for detecting a range of biologically and environmentally significant molecules.
For non-enzymatic glucose sensing, CoTe₂ nanorods have demonstrated excellent amperometric responses with a rapid catalytic response time of just 0.21 seconds. bsb-muenchen.de In the field of neurotransmitter detection, two-dimensional (2D) CoTe₂ nanosheets have enabled the development of ultrasensitive dopamine (B1211576) sensors. acs.orgresearchgate.net A sensor using a 2D-CoTe₂-coated glassy carbon electrode achieved an extremely low limit of detection (LoD) of 0.21 pM. acs.org Furthermore, a flexible paper-based version of this sensor successfully detected dopamine in artificial sweat with a comparable LoD of 0.22 pM and showed excellent durability, with minimal performance loss after one month. acs.org
Bimetallic tellurides have also shown great potential. Nickel this compound (NCT) nanorods have been used to create a highly sensitive sensor for hydrogen peroxide (H₂O₂), a key molecule in cellular signaling and oxidative stress. acs.org This sensor exhibited a high sensitivity of 3464 μA mM⁻¹ cm⁻², a wide linear detection range, and a low LoD of 0.02 μM. acs.org Crucially, it proved effective for sensing H₂O₂ released from living RAW 264.7 cells, demonstrating its potential for in vivo applications. acs.org The sensor also displayed good stability, retaining 92% of its initial current response after three weeks. acs.org Beyond biomedical applications, 2D CoTe₂ has been used to detect the agricultural pesticide mancozeb, achieving an LoD of 0.18 μM. nih.gov
| Material | Analyte | Limit of Detection (LoD) | Key Findings | Reference |
|---|---|---|---|---|
| CoTe₂ Nanorods | Glucose | - | Fast catalytic response (0.21 s) | bsb-muenchen.de |
| 2D CoTe₂ | Dopamine | 0.21 pM | Ultrasensitive; durable for over one month | acs.org |
| Nickel this compound (NCT) Nanorods | Hydrogen Peroxide (H₂O₂) | 0.02 μM | High sensitivity; effective for sensing from living cells | acs.org |
| 2D CoTe₂ | Mancozeb (pesticide) | 0.18 μM | Effective for environmental monitoring | nih.gov |
Interfacial Phenomena and Heterostructure Engineering with this compound
A key strategy for advancing this compound-based materials is heterostructure engineering, which involves creating interfaces between this compound and other materials. x-mol.netnih.gov These heterointerfaces can induce synergistic effects, such as enhanced electronic conductivity, increased active sites, and improved structural stability, by modulating charge transfer dynamics. nih.govrsc.orgnih.gov
Charge Transfer Dynamics at this compound Heterointerfaces
The interface between two different materials in a heterostructure can lead to a redistribution of electron density, creating a built-in electric field that can significantly accelerate charge transfer and reaction kinetics. mdpi.comnih.govmdpi.com This phenomenon is crucial for enhancing the performance of this compound in both energy storage and catalysis.
In the context of alkali-ion batteries, creating heterostructures like ZnTe/CoTe₂ has been shown to lower the energy barrier for K⁺ ion diffusion compared to the individual components. researchgate.net The interaction at the interface between this compound and a nitrogen-doped carbon support can trigger a shift in the electronic p-band, which facilitates faster ion and electron diffusion kinetics, thereby improving battery performance. mdpi.comjmst.org For instance, in copper-doped this compound (Cu-Co₁₋ₓTe@NC), electronic interactions at the heterointerface were found to boost lithium storage properties. jmst.org
Similarly, in electrocatalysis, heterostructures promote the formation of built-in electric fields that accelerate catalytic reactions. mdpi.com The strong electronic interactions at the interface between CoSe₂ and CoNi LDH, for example, are induced by charge redistribution, leading to faster charge/ion transfer for electrochemical reactions. nih.gov This principle of using heterointerfaces to manipulate electronic structure and promote charge transfer is broadly applicable. For example, designing interface-coupled 1D/2D/2D CoTe₂/graphene/carbon (CoTe₂@rGO@C) architectures creates a synergistic three-dimensional conductive network that enhances electrical conductivity and ion diffusion while accommodating volume changes. rsc.orgrsc.org Theoretical calculations have confirmed that such heterostructures possess superior ion adsorption capacity and promote rapid charge transfer, leading to exceptional electrochemical performance. researchgate.netrsc.orgacs.org
Design of this compound-Based Composite Catalysts and Electrode Materials
The strategic design of composite materials is crucial for unlocking the full potential of this compound in catalytic and energy storage applications. By integrating this compound with other functional materials, it is possible to create synergistic effects that enhance properties such as electrical conductivity, number of active sites, and structural stability. Key design strategies include forming heterostructures, utilizing nanostructuring techniques, and creating composites with carbonaceous materials.
Design of Composite Catalysts
The primary goal in designing this compound-based composite catalysts is to enhance their efficiency and durability for electrochemical reactions like the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER), which are fundamental to water splitting.
Heterostructure Engineering: Creating heterostructures by interfacing this compound with other materials is a highly effective strategy. These interfaces can generate abundant defects and modulate the electronic structure, which optimizes the adsorption of reaction intermediates and accelerates reaction kinetics. acs.orgresearchgate.net For instance, a composite of this compound (CoTe) and cobalt oxide (Co₃O₄) in a nanosheet-nanorod configuration showed excellent OER performance, achieving a current density of 10 mA/cm² at a low overpotential of 287 mV. acs.org Similarly, a bifunctional catalyst made from a CoTe₂/MnTe₂ heterostructure, derived from a metal-organic framework (MOF), exhibited superior activity for both OER and the Oxygen Reduction Reaction (ORR). acs.orgnih.gov The improved performance was attributed to the porous, interconnected design which increases the electrochemical surface area and enhances charge transfer. acs.orgnih.gov Another study demonstrated that a Ni₃Te₂-CoTe hybrid on carbon cloth had better OER activity than its individual components, a result of the CoTe phase helping to expose more of the active Ni₃Te₂ sites. researchgate.net
Nanostructuring and Morphological Control: The morphology of the catalyst plays a critical role in its performance. Hierarchical nanostructures, such as the CoTe₂ and CoTe nanofleeces produced through phase-selective synthesis, offer large surface areas that increase the contact between the electrolyte and the electrode. researchgate.netustc.edu.cn This enhanced exposure of active sites contributes to superior electrocatalytic activity, with CoTe₂ nanofleeces demonstrating performance comparable to the state-of-the-art RuO₂ catalyst for OER. researchgate.net
MOF-Derived Composites: Metal-Organic Frameworks (MOFs), such as ZIF-67, serve as excellent templates or precursors for synthesizing this compound composites. acs.orgnih.gov This method allows for the creation of highly porous structures with well-defined morphologies. A bifunctional electrocatalyst featuring a CoTe₂/MnTe₂ heterostructure was synthesized using a ZIF-67 template, resulting in a material with deliberately created deficiencies that boosted electrocatalytic activity. acs.orgnih.gov
The performance of several this compound-based composite catalysts is summarized below.
| Catalyst Composite | Application | Key Performance Metric |
| CoTe/Co₃O₄ | OER | Overpotential of 287 mV @ 10 mA/cm² acs.org |
| MOF-assisted CoTe₂/MnTe₂ | OER/ORR | Overpotential of 220 mV @ 10 mA/cm² (OER) acs.orgnih.gov |
| Electrodeposited CoTe | OER | Overpotential of 200 mV @ 10 mA/cm² researchgate.net |
| Ni₃Te₂-CoTe/Carbon Cloth | OER | Current density of 100 mA/cm² @ 392 mV overpotential researchgate.net |
| CoTe₂ Nanofleeces | OER | Activity comparable to RuO₂ catalyst researchgate.net |
Design of Composite Electrode Materials
For energy storage applications like supercapacitors and alkali-ion batteries, this compound composites are designed to maximize specific capacity, energy density, rate capability, and cycling stability.
Carbon-Based Composites: A prevalent strategy is to combine this compound with various forms of carbon, such as reduced graphene oxide (rGO), carbon nanotubes, or MOF-derived carbon. researchgate.netfrontiersin.org Carbon materials significantly improve the electrical conductivity of the electrode and act as a buffer to accommodate the volume changes that occur during ion insertion and extraction, thereby enhancing structural integrity and cycling stability. nsf.govrsc.orgrsc.org For example, this compound anchored to nitrogen-rich carbon dodecahedra (CoTe@NCD), synthesized from ZIF-67 MOFs, showed excellent performance as an anode for both potassium-ion batteries (KIBs) and sodium-ion batteries (SIBs). nsf.govrsc.orgrsc.org As a KIB anode, it delivered a reversible capacity of 380 mAh g⁻¹ at 50 mA g⁻¹, and as a SIB anode, it achieved 620 mAh g⁻¹ at the same current density. nsf.govrsc.org Another composite of CoTe nanosheets grown on carbon fiber paper exhibited a high specific capacitance of 622.8 F g⁻¹ at 1 A g⁻¹ in a supercapacitor setup. researchgate.net
Bimetallic and Ternary Tellurides: Introducing a second metal to form bimetallic or ternary tellurides can synergistically enhance electrochemical performance. Novel bimetallic nickel this compound (NiCoTe) nanotubes grown on nickel foam have been developed for hybrid supercapacitors. rsc.org The unique nanotubular structure provides convenient channels for ion and electron transport. rsc.org An assembled hybrid supercapacitor using Ni₀.₃₃Co₀.₆⁷Te nanotubes delivered a high energy density of 54.0 Wh kg⁻¹ at a power density of 918 W kg⁻¹. rsc.org Similarly, a NiTe₂-Co₂Te₂@rGO nanocomposite demonstrated a high specific capacity and an energy density of 51 Wh kg⁻¹ for hybrid supercapacitors. nih.gov
Controlled Synthesis and Nanostructuring: Facile synthesis methods are employed to create specific nanostructures. This compound nanorods (CoTe NRs) prepared via a simple hydrothermal method showed a high specific capacity of 170 C g⁻¹ at 0.5 A g⁻¹ for supercapacitor applications. researchgate.net When assembled into an asymmetric supercapacitor with activated carbon, the device achieved a high energy density of 40.7 Wh kg⁻¹ and retained 85% of its capacity after 10,000 cycles. researchgate.net Spray pyrolysis has also been used to create CoTe₂-C composite microspheres that demonstrate excellent potassium-ion storage performance. frontiersin.orgrsc.org
Below is a table summarizing the performance of various this compound-based composite electrode materials.
| Electrode Composite | Application | Key Performance Metric(s) |
| CoTe@NCD | KIB Anode | 380 mAh g⁻¹ @ 50 mA g⁻¹ nsf.govrsc.org |
| CoTe@NCD | SIB Anode | 620 mAh g⁻¹ @ 50 mA g⁻¹ nsf.govrsc.org |
| Ni₀.₃₃Co₀.₆⁷Te Nanotubes | Hybrid Supercapacitor | Energy Density: 54.0 Wh kg⁻¹ @ 918 W kg⁻¹ rsc.org |
| CoTe NRs // Activated Carbon | Asymmetric Supercapacitor | Energy Density: 40.7 Wh kg⁻¹ @ 800 W kg⁻¹ researchgate.net |
| NiTe₂-Co₂Te₂@rGO | Hybrid Supercapacitor | Energy Density: 51 Wh kg⁻¹ @ 850 W kg⁻¹ nih.gov |
| CoTe@C on Nickel Foam | Symmetric Supercapacitor | Energy Density: 43.84 Wh kg⁻¹ @ 738.88 W kg⁻¹ researchgate.net |
| CoTe₂-C Microspheres | KIB Anode | 189.5 mAh g⁻¹ after 100 cycles @ 0.5 A g⁻¹ frontiersin.org |
Advanced Characterization and Spectroscopic Probes for Cobalt Telluride Research
Electron Microscopy Techniques for Atomic-Scale Imaging and Analysis of Cobalt Telluride
Electron microscopy is indispensable for visualizing the morphology and crystal structure of this compound nanomaterials directly. By using a beam of accelerated electrons as a source of illumination, these techniques can achieve resolutions far surpassing that of light microscopy, enabling the imaging of individual atoms.
Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional projections of a sample, allowing for detailed structural analysis at the atomic level. In the study of this compound, high-resolution TEM (HRTEM) is used to visualize the crystalline lattice, identify crystal planes, and detect defects.
Researchers have successfully employed HRTEM to characterize various this compound nanostructures. For instance, in studies of two-dimensional (2D) CoTe, HRTEM images have revealed the atomic arrangement and measured the lattice spacing. One study identified a lattice spacing of approximately 0.32 nm, which corresponds to the (100) crystal plane of 2D CoTe. researchgate.net In another investigation focusing on exfoliated cobalt ditelluride (CoTe₂), the measured lattice spacing from HRTEM was 0.27 nm, corresponding to the (120) plane. arxiv.org These precise measurements are critical for confirming the crystal structure and orientation of the synthesized materials. Furthermore, TEM analysis of CoTe nanowires has displayed clear lattice fringes, confirming their crystalline nature. researchgate.net
Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and scanning electron microscopy (SEM). It rasters a focused electron beam across a sample to acquire images with atomic resolution. A key advantage of STEM is its ability to be coupled with other analytical techniques, such as energy-dispersive X-ray spectroscopy (EDS) and electron energy loss spectroscopy (EELS), for compositional mapping.
High-angle annular dark-field (HAADF) STEM imaging is particularly powerful for materials containing elements with different atomic numbers (Z), as the image contrast is approximately proportional to Z². This makes it an excellent technique for distinguishing between cobalt and tellurium atoms in the lattice. Studies on this compound nanofleeces and core-shell structures have utilized HAADF-STEM to provide detailed characterization of single nanostructures and map the elemental distribution of cobalt and tellurium, confirming the desired composition and morphology. ustc.edu.cnamazonaws.com In research on CoTe nanoparticles embedded within a carbon matrix, HAADF-STEM combined with EELS mapping has been used to visualize the individual nanoparticles and confirm the distribution of cobalt, tellurium, carbon, and nitrogen. rsc.orgnsf.gov
Surface-Sensitive Spectroscopic Characterization of this compound
Spectroscopic techniques that probe the surface of a material are vital for understanding the elemental composition, chemical states, and electronic properties that govern this compound's reactivity and performance in devices.
X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. When a material is irradiated with X-rays, photoelectrons are emitted from the sample's surface. By analyzing the kinetic energy of these electrons, the binding energy can be determined, which is unique to each element and its oxidation state.
XPS is routinely used to confirm the composition and purity of this compound samples. arxiv.org Analysis of the Co 2p and Te 3d core level spectra provides definitive information on the chemical states. For 2D CoTe, the Co 2p spectrum typically shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, at binding energies around 780.7-780.9 eV and 796.2-797.2 eV, respectively. rsc.orgarxiv.org The Te 3d spectrum exhibits the Te 3d₅/₂ and Te 3d₃/₂ peaks. In one study on 2D CoTe, these were found at 573.8 eV and 584.3 eV, corresponding to the Te²⁻ state. arxiv.org In contrast, studies on CoTe₂ have reported Te 3d peaks at higher binding energies, such as 576 eV (Te 3d₅/₂) and 587 eV (Te 3d₃/₂), which is indicative of the Te⁴⁺ state. dcu.ie These shifts in binding energy are crucial for identifying the specific phase of this compound (e.g., CoTe vs. CoTe₂). chalcogen.ro
Table 1: Representative XPS Binding Energies for this compound Compounds
| Compound | Core Level | Binding Energy (eV) | Source(s) |
|---|---|---|---|
| 2D CoTe | Co 2p₃/₂ | 780.9 | arxiv.org |
| Co 2p₁/₂ | 797.2 | arxiv.org | |
| Te 3d₅/₂ | 573.8 | arxiv.org | |
| Te 3d₃/₂ | 584.3 | arxiv.org | |
| CoTe@NCD | Co 2p₃/₂ | 780.7 | rsc.org |
| Co 2p₁/₂ | 796.2 | rsc.org | |
| 2D CoTe₂ | Co 2p₃/₂ | ~780 | dcu.ie |
| Co 2p₁/₂ | ~798 | dcu.ie | |
| Te 3d₅/₂ | 576 | dcu.ie | |
| Te 3d₃/₂ | 587 | dcu.ie | |
| CoTe₂ | Co 2p₃/₂ | ~783 | chalcogen.ro |
| Co 2p₁/₂ | ~790 | chalcogen.ro | |
| Te 3d₅/₂ | 574 | chalcogen.ro | |
| Te 3d₃/₂ | 583 | chalcogen.ro |
Raman spectroscopy is a non-destructive light scattering technique used to observe vibrational, rotational, and other low-frequency modes in a system. jconsortium.com It provides a structural fingerprint by which molecules can be identified. For this compound, Raman spectroscopy is used to confirm phase purity, assess crystallinity, and study structural transformations.
The Raman spectra of different this compound phases and forms are distinct. For example, studies on 2D CoTe₂ have identified characteristic vibrational modes such as A₁, B₁, and E₉. arxiv.org Another investigation reported specific Raman peaks for CoTe₂ at 460, 660, and 984 cm⁻¹. chalcogen.ro Research on 2D CoTe has shown characteristic Raman modes including A₁g, E₂g, and others, noting that the intensity of these modes increases and a slight redshift occurs when bulk material is exfoliated into 2D sheets. arxiv.org This sensitivity to thickness and structure makes Raman spectroscopy a valuable tool for characterizing nanomaterials.
Table 2: Observed Raman Peaks for Different this compound Structures
| Compound | Observed Raman Peaks (cm⁻¹) | Associated Modes | Source(s) |
|---|---|---|---|
| 2D CoTe | Not specified | A₁g, E₂g, A₂₁g, A₁u, ET₀ | arxiv.org |
| 2D CoTe₂ | Not specified | A₁, B₁, E₉ | arxiv.org |
| CoTe₂ | 460, 660, 984 | Not specified | chalcogen.ro |
UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of ultraviolet and visible light by a substance. shu.ac.uk This absorption corresponds to the excitation of electrons from the ground state to higher energy states. shu.ac.uk For semiconductors like this compound, this technique is primarily used to determine the optical band gap, a key parameter that dictates its electronic and optical properties.
UV-Vis absorption spectra of this compound typically show strong absorption in the UV and visible regions, consistent with its semiconducting nature. researchgate.netarxiv.org The optical band gap can be estimated from the absorption spectrum using a Tauc plot. Studies on 2D CoTe have estimated the band gap to be around 2.5 eV. arxiv.org Other work on CoTe nanostructures has measured a band gap of 2.15 eV. researchgate.net For CoTe₂ nanostructures, both direct (2.32 eV) and indirect (2.04 eV) band gaps have been determined from UV-Vis data. chalcogen.ro The spectra for CoTe₂ have also shown distinct absorption peaks at wavelengths of 270 nm and 411 nm. chalcogen.ro These values are fundamental to understanding the material's potential for use in optoelectronic devices.
Table 3: Optical Properties of this compound from UV-Vis Spectroscopy
| Compound Form | Band Gap (eV) | Absorption Peaks (nm) | Source(s) |
|---|---|---|---|
| 2D CoTe | ~2.5 | Not specified | researchgate.netarxiv.org |
| CoTe Nanostructures | 2.15 | Not specified | researchgate.net |
| CoTe₂ Nanostructures | 2.32 (Direct) | 270, 411 | chalcogen.ro |
| 2.04 (Indirect) | chalcogen.ro |
Scanning Probe Microscopy for Nanoscale Properties of this compound
Scanning Probe Microscopy (SPM) techniques are indispensable for characterizing the properties of materials at the nanoscale. In the study of this compound, various SPM methods provide high-resolution insights into its mechanical, tribological, and electronic surface characteristics.
Nanomechanical Mapping of this compound Surfaces
Nanomechanical mapping, often performed using PeakForce Atomic Force Microscopy (PF-AFM), allows for the quantitative measurement of mechanical properties across a material's surface. This technique has been employed to investigate two-dimensional (2D) cobalt ditelluride (CoTe2), revealing how its mechanical behavior changes with the number of layers. dcu.iearxiv.org
In these studies, an AFM tip is brought into contact with the CoTe2 surface in a controlled manner to generate force-displacement curves at each pixel of the scanned area. From these curves, crucial mechanical properties such as elastic modulus, adhesion force, and indentation can be extracted and mapped. dcu.ie For 2D CoTe2 nanoflakes, a key finding is the thickness-dependent nature of these properties. For instance, retraction force calculations from force-displacement curves have shown a gradual decrease in the "pull-out" or adhesion force as the thickness of the CoTe2 nanoflake increases from a single monolayer to bulk material. dcu.ie This modulation of properties is critical for applications in flexible electronics and sensors. dcu.iearxiv.org
Table 1: Thickness-Dependent Adhesion Properties of 2D CoTe2 This table summarizes the observed trend in adhesion energy for single and bilayer CoTe2 on a SiO2 substrate as determined by theoretical simulations supporting experimental observations. dcu.ie
| Number of CoTe2 Layers | Adhesion Energy (J/m²) |
| 1L (Monolayer) | 1.7 |
| 2L (Bilayer) | 1.6 |
Lateral Force Microscopy (LFM) for Tribological Studies of this compound
Lateral Force Microscopy (LFM) is a specialized AFM technique used to study the frictional, or tribological, characteristics of a surface. parksystems.combruker.com It operates by measuring the lateral twisting, or torsion, of the AFM cantilever as its tip is scanned perpendicularly across the sample surface. parksystems.com The magnitude of this torsion is directly related to the friction force between the tip and the surface. parksystems.com
In the context of this compound research, LFM is applied to understand its tribo-mechanical behavior at the nanoscale. dcu.iearxiv.org Studies on 2D CoTe2 utilize LFM to map the variations in surface friction. dcu.ie This information is vital for the development of next-generation memory devices and tribo-generators where frictional properties play a crucial role. dcu.ieresearchgate.net By analyzing the lateral forces, researchers can gain insights into the homogeneity of the material's surface and how its frictional characteristics are influenced by factors like layer thickness and crystal orientation. dcu.iebruker.com
Kelvin Probe Force Microscopy (KPFM) for Surface Potential Distribution on this compound
Kelvin Probe Force Microscopy (KPFM) is a powerful, non-contact scanning probe technique used to map the surface potential and work function of materials with nanoscale resolution. bruker.comparksystems.com The method works by measuring the contact potential difference (CPD) between a conductive AFM tip and the sample surface. beilstein-journals.orgpku.edu.cn A DC bias is applied to nullify the electrostatic force between the tip and sample, and this bias directly corresponds to the CPD, providing a quantitative measure of the local surface potential. parksystems.com
KPFM has been instrumental in evaluating the electronic properties of 2D CoTe2 surfaces. dcu.iearxiv.org By scanning the surface, researchers can create a detailed map of the surface potential distribution. dcu.ie These measurements are crucial for understanding how charge is distributed across the material and how it is affected by structural features and thickness variations. Such insights are fundamental for applications in electronics and energy conversion where surface electronic properties are paramount. dcu.ieresearchgate.net
Diffraction Techniques for Structural and Phase Identification of this compound
Diffraction techniques are fundamental for determining the crystal structure and identifying the various phases of crystalline materials like this compound.
X-ray Diffraction (XRD) Analysis of this compound Phases
X-ray Diffraction (XRD) is the most widely used technique for the structural characterization of this compound compounds. By analyzing the angles and intensities of diffracted X-rays, researchers can identify the specific crystalline phases present, determine their lattice parameters, and assess sample purity. rsc.org
The cobalt-tellurium system is known to form several distinct phases, each with a unique crystal structure that can be identified by its characteristic XRD pattern. nih.gov For example, studies have successfully used XRD to distinguish between the hexagonal phase of cobalt monotelluride (CoTe) and the orthorhombic phase of cobalt ditelluride (CoTe2). ustc.edu.cn
Hexagonal CoTe: The XRD pattern for hydrothermally synthesized CoTe nanorods can be indexed to the hexagonal NiAs-type structure (space group P63/mmc), which corresponds to the standard pattern JCPDS No. 34-0420. rsc.orgresearchgate.net
Orthorhombic CoTe2: This phase is identified with the marcasite (B74401) structure (space group Pnnm) and matches JCPDS card 11-0553. ustc.edu.cn
Pyrite (B73398) α-CoTe2: Another polymorph of cobalt ditelluride is the pyrite structure (space group Pa3̄). nih.gov
Trigonal CoTe2: A trigonal CdI2-like phase (space group P3̄m1) has also been identified. nih.gov
Quantitative phase analysis using the Rietveld refinement method on XRD data allows for the determination of the weight proportions of each phase in a multiphase sample. nih.gov
Table 2: XRD Peak Identification for Hexagonal this compound (CoTe) Nanorods This table presents the observed 2θ diffraction angles and their corresponding crystallographic planes for CoTe nanorods, based on JCPDS No. 34-0420. rsc.org
| 2θ Angle (°) | (hkl) Plane |
| 26.7 | (100) |
| 31.6 | (101) |
| 32.9 | (002) |
| 43.6 | (102) |
| 46.8 | (110) |
| 58.3 | (112) |
| 64.7 | (202) |
| 69.0 | (004) |
Theoretical and Computational Studies on Cobalt Telluride
Density Functional Theory (DFT) Investigations of Electronic and Magnetic Properties of Cobalt Telluride
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to cobalt tellurides to understand their intrinsic electronic and magnetic characteristics, which are crucial for their potential applications.
Band structure and Density of States (DOS) calculations are fundamental for understanding the electronic properties of materials, determining whether they are metallic, semiconducting, or insulating.
DFT calculations have been used to explain the electronic and magnetic properties of various this compound phases. For two-dimensional (2D) CoTe, DFT has been employed to explain its bandgap and the origin of its significant magnetic behavior, which is much larger than its bulk form. researchgate.netarxiv.org The enhanced magnetism in 2D CoTe is attributed to the reduced coordination number of surface atoms, shape anisotropy, and surface charge effects. researchgate.netarxiv.org Band structure and Partial Density of States (PDOS) results confirm that a monolayer of CoTe is an n-type direct wide-bandgap semiconductor. arxiv.org The measured bandgap for CoTe nanostructures is approximately 2.15 eV, and they exhibit p-type semiconducting behavior. researchgate.net
In the case of CoTe₂, DFT calculations predicted a ferromagnetic ground state. researchgate.net However, experimental work has shown that this ferromagnetic behavior is suppressed by strong spin fluctuations, leading to a paramagnetic nature in the bulk material. researchgate.net Furthermore, studies suggest that 2D cobalt ditelluride (CoTe₂) possesses a Dirac band structure with multiple nodal lines. researchgate.net
For different stoichiometries, such as CoTe and CoTe₂, band structure calculations have helped explain variances in electrocatalytic activity. acs.orgmst.edu These differences in activity are linked to the distinct electron density distributions around the catalytically active cobalt sites in each compound. acs.orgmst.edu First-principles calculations of the DOS for CoTe₂ show that the states near the Fermi level are primarily derived from Co 3d and the nearest-neighboring Te 5p states. nih.govtandfonline.com
DFT is a key tool for modeling catalytic processes at a molecular level, providing insights into adsorption energies of reaction intermediates and clarifying reaction pathways. This is particularly relevant for the use of this compound in electrocatalysis, such as the oxygen evolution reaction (OER).
Computational studies have revealed that CoTe is a more efficient catalyst for OER compared to CoTe₂. acs.orgmst.edu DFT calculations showed that CoTe exhibits a higher adsorption energy for the intermediate hydroxide (B78521) (-OH) group on its surface. acs.orgmst.eduresearchgate.net This strong adsorption corresponds to the catalyst activation step, and the -OH adsorption energy has been proposed as a suitable descriptor for benchmarking the catalytic efficiencies of different materials. acs.orgmst.edu The enhanced catalytic efficiency of cobalt tellurides compared to cobalt oxides like Co₃O₄ is attributed to the increased lattice covalency around the catalytically active site, a consequence of the lower electronegativity of tellurium. acs.orgmst.edufrontiersin.org
DFT has also been used to study the adsorption of other molecules on this compound surfaces. A numerical investigation of a Co₂Te₃ monolayer's potential as a gas sensor was performed using DFT. nih.gov The calculations showed that the adsorption of carbon dioxide significantly impacts the electronic structure and electrical conductivity of the Co₂Te₃ monolayer, an effect not observed with acetone (B3395972). nih.gov The calculated bond formation energy for carbon dioxide was found to be approximately twice that of acetone, suggesting that quasi-2D this compound (III) could be a selective electrochemical sensor for CO₂. nih.gov
Introducing dopants into the this compound lattice is a strategy to tune its electronic and magnetic properties. DFT calculations are instrumental in predicting how different dopants will alter the material's structure and behavior.
A first-principles study on sodium-doped cobalt ditelluride (NaₓCoTe₂) confirmed that doping induces magnetic characteristics. nih.govtandfonline.com DFT calculations were performed for compositions of x = 0, 0.0625, 0.125, and 0.25. tandfonline.com The results showed a large exchange splitting between the spin-up and spin-down bands for Co 3d states in Na-doped CoTe₂, which is the source of the magnetic moment. nih.govtandfonline.com The total DOS indicated the metallic nature of Na-doped CoTe₂. tandfonline.com With an increase in Na concentration, the magnetic moment was found to first increase and then decrease, a trend that aligns with experimental results. tandfonline.com
Anion doping has also been investigated. The introduction of sulfur (S), selenium (Se), or phosphorus (P) into cobalt oxy-telluride (CoOTe) was shown to create tellurium vacancies. acs.org This doping shifts the Co 2p binding energies to lower values, indicating a change in the electronic structure due to the formation of Co-X (where X = S, Se, P) bonds and a reduction in the nominal oxidation state of cobalt. acs.org
| Na Concentration (x) | Magnetic Moment (μB/f.u.) | Reference |
|---|---|---|
| 0 | 0.00 | tandfonline.com |
| 0.0625 | 0.09 | tandfonline.com |
| 0.125 | 0.17 | tandfonline.com |
| 0.25 | 0.15 | tandfonline.com |
Simulations based on DFT can predict the mechanical properties of materials, such as their stiffness, strength, and stability, which are critical for applications in devices.
The elastic properties of 2D CoTe₂ have been investigated using DFT. arxiv.org By simulating the stress-strain response, the Young's modulus was calculated. arxiv.org The material exhibits significant mechanical anisotropy, with different stiffness values along different crystallographic directions. arxiv.org DFT simulations have also been used to estimate the Young's modulus for CoTe₂ sheets of varying thicknesses. dcu.ie These theoretical investigations support and help explain experimental observations of the material's mechanical behavior. researchgate.netdcu.ie
| Property | Direction | Value | Reference |
|---|---|---|---|
| Young's Modulus | X-direction | 163.73 GPa | arxiv.org |
| Y-direction | 72.13 GPa | arxiv.org |
Molecular Dynamics (MD) Simulations of this compound Behavior
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of a material's behavior that complements the static, ground-state view from DFT.
Ab initio molecular dynamics (AIMD) is a type of MD simulation where the forces between atoms are calculated on-the-fly from electronic structure theory (typically DFT), rather than from pre-defined force fields. acs.orgnih.govucl.ac.uk This allows for the simulation of chemical reactions and other complex physico-chemical processes with high accuracy. nih.gov
AIMD has been employed in conjunction with DFT to explain and interpret the experimental results of various this compound systems. researchgate.netdcu.iearxiv.orgx-mol.net For instance, AIMD simulations have been used to analyze the temperature-dependent behavior of a piezo-triboelectric nanogenerator (PTNG) based on 2D CoTe₂. arxiv.org These simulations helped to understand the origin of the device's higher energy conversion efficiency at elevated temperatures. arxiv.org The piezoelectric coefficients of CoTe₂ at finite temperatures were also obtained through a combination of DFT and AIMD. arxiv.org
Furthermore, AIMD has been crucial in explaining the magneto-electric response and magnetic field-dependent piezoelectric properties observed in atomically thin Co₂Te₃. researchgate.netarxiv.orgx-mol.net By simulating the atomic motion under external fields, AIMD provides insights into the underlying physico-chemical mechanisms that are not accessible from static calculations alone. dcu.ie
First-Principles Calculations for Predictive this compound Material Design
First-principles calculations, primarily based on Density Functional Theory (DFT), have become an indispensable tool for the predictive design of this compound materials. These computational methods allow researchers to investigate the structural, electronic, magnetic, and catalytic properties of different this compound stoichiometries and morphologies from fundamental quantum mechanical principles. This theoretical groundwork provides profound insights that guide experimental synthesis and the optimization of this compound for specific technological applications.
A significant focus of theoretical studies has been on understanding and predicting the performance of this compound in various applications, ranging from electrocatalysis to electronics and energy harvesting. For instance, DFT calculations have been instrumental in elucidating the mechanisms behind the oxygen evolution reaction (OER) on this compound surfaces. ustc.edu.cnnih.gov These calculations can determine the binding strengths of reaction intermediates, a key factor in predicting the overpotential required for the catalytic process. ustc.edu.cnnih.gov
Furthermore, first-principles calculations have been successfully employed to predict and explain the unique properties of two-dimensional (2D) this compound. Theoretical studies have explained the enhanced magnetic behavior and the semiconducting nature of atomically thin CoTe by calculating its bandgap and attributing the heightened magnetism to the reduced coordination number of surface atoms. arxiv.orgarxiv.org These predictive capabilities extend to designing materials for sensor applications, where DFT has been used to study the adsorption of gas molecules on this compound monolayers and its effect on the material's electronic structure and conductivity. nih.gov
The validation of experimental findings through theoretical calculations is another critical aspect of material design. For example, DFT has been used to provide insights into and validate experimental results on the piezoelectric and triboelectric properties of 2D cobalt di-telluride (CoTe₂), which has potential applications in energy harvesting from waste heat. nih.gov The synergy between theoretical predictions and experimental work accelerates the discovery and development of new functional materials.
Research Findings from First-Principles Calculations
Computational studies have yielded specific, quantitative predictions about the properties of various this compound phases. These findings are crucial for designing materials with tailored characteristics.
Structural and Electronic Properties:
DFT calculations have been used to determine the structural parameters and electronic characteristics of this compound. For the hexagonal unit cell of 2D CoTe, the optimized lattice parameters were calculated to be a = b = 4.51 Å, with γ = 61.21°. arxiv.org The formation energy for this 2D sheet was found to be 2.97 eV/atom, indicating its thermodynamic stability and the feasibility of exfoliating it from the bulk material. arxiv.org The calculated bandgap for 2D CoTe is approximately 2.5 eV. arxiv.org For bulk CoTe with a hexagonal crystal structure (space group P6₃/mmc), all Co-Te bond lengths are calculated to be 2.62 Å. materialsproject.org
Magnetic and Catalytic Properties:
Theoretical calculations have been pivotal in understanding the magnetic and catalytic nature of cobalt tellurides. DFT calculations revealed that 2D CoTe exhibits significantly larger magnetism compared to its bulk form. arxiv.org In the realm of electrocatalysis, computations showed that the distinct binding strengths and lateral interactions of reaction intermediates on CoTe₂ and CoTe are crucial for their relative OER activity. ustc.edu.cnnih.gov Specifically, the CoTe₂ catalyst was predicted and experimentally verified to have superior OER activity over the CoTe catalyst. ustc.edu.cnnih.gov For gas sensing applications, first-principles calculations demonstrated that a Co₂Te₃ monolayer could be a selective electrochemical sensor for carbon dioxide, with the calculated bond formation energy for carbon dioxide being about twice that for acetone. nih.gov
The table below summarizes key parameters of this compound compounds as determined by first-principles calculations.
| Property | This compound Phase | Calculated Value | Application Context |
| Lattice Parameters | 2D CoTe | a = b = 4.51 Å, γ = 61.21° arxiv.org | Design of 2D electronic and spintronic devices arxiv.org |
| Formation Energy | 2D CoTe | 2.97 eV/atom arxiv.org | Predicts thermodynamic stability for synthesis arxiv.org |
| Bandgap | 2D CoTe | ~2.5 eV arxiv.org | Characterizes semiconducting nature for electronics arxiv.org |
| Bond Length | Bulk CoTe (Hexagonal) | Co-Te: 2.62 Å materialsproject.org | Fundamental structural parameter materialsproject.org |
| Gas Adsorption | Co₂Te₃ Monolayer | CO₂ bond formation energy ~2x that of acetone nih.gov | Predictive design for selective gas sensors nih.gov |
| Catalytic Activity | CoTe₂ vs. CoTe | CoTe₂ has superior OER activity ustc.edu.cnnih.gov | Design of efficient electrocatalysts for water splitting ustc.edu.cnnih.gov |
These theoretical findings not only provide a fundamental understanding of this compound's properties but also offer a predictive framework for designing new materials with enhanced functionalities for a wide array of technological applications.
Future Research Directions and Unaddressed Challenges in Cobalt Telluride Science
Scalable Synthesis and Industrial Translation of Cobalt Telluride Materials
A primary obstacle in the widespread application of this compound is the development of synthesis methods that are both scalable and economically viable for industrial production. While numerous laboratory techniques exist, their translation to large-scale manufacturing presents significant challenges.
Current research highlights several promising scalable methods:
Hydrothermal/Solvothermal Synthesis: This method is frequently used for creating nanostructured cobalt tellurides, such as nanorods and nanotubes. rsc.orgrsc.orgrsc.org It is considered a simple process with the potential for large-scale preparation of this compound and other telluride-based materials for energy storage applications. rsc.org
Thermal Processing of MOFs: A purely thermal approach involves the pyrolysis and tellurium melt impregnation of metal-organic frameworks (MOFs) like ZIF-67. This method is notable as it involves no secondary chemicals or waste byproducts and is, in principle, suitable for continuous, ton-scale production using rotary kilns. nsf.gov
Liquid-Phase Exfoliation: To produce two-dimensional (2D) this compound, liquid-phase exfoliation of bulk crystals has been demonstrated as a simple and scalable method. arxiv.orgresearchgate.net
Chemical Vapor Deposition (CVD): CVD is recognized as a widely used method for synthesizing tellurides with good scalability, capable of producing large-area films and 2D crystals. frontiersin.org
Spray Pyrolysis: This technique has been employed to create composite microspheres, such as this compound-carbon (CoTe₂-C), for applications in potassium-ion batteries. frontiersin.org
The primary challenge remains the gap between these laboratory breakthroughs and their practical industrial application. researchgate.net Future research must focus on optimizing these scalable methods to ensure consistent quality, high yield, and cost-effectiveness, thereby facilitating the commercialization of this compound-based technologies like next-generation batteries and electronic devices. nsf.govx-mol.net
| Synthesis Method | Description | Scalability Potential | Key Advantage | Reference |
|---|---|---|---|---|
| Hydrothermal/Solvothermal | Synthesis in an aqueous/non-aqueous solvent under pressure and heat. | High | Good control over nanostructure morphology. | rsc.orgrsc.org |
| Thermal Processing of MOFs | Pyrolysis of metal-organic frameworks with a tellurium source. | Very High (Ton-scale) | No waste byproducts, continuous process possible. | nsf.gov |
| Liquid-Phase Exfoliation | Exfoliation of bulk crystals into 2D sheets using sonication in a liquid medium. | High | Simple method for producing 2D materials. | arxiv.orgresearchgate.net |
| Chemical Vapor Deposition (CVD) | Deposition of a thin film from a vapor-phase precursor onto a substrate. | High | Produces large-area, high-quality films. | frontiersin.org |
| Spray Pyrolysis | Aerosolized precursor solution is sprayed into a heated chamber. | Moderate to High | Can produce composite microspheres. | frontiersin.org |
Exploration of Novel this compound Compositions and Heterostructures
The properties of this compound can be significantly tuned by altering its composition and creating heterostructures. This area of research is vibrant, with scientists exploring various modifications to enhance its intrinsic capabilities for applications in energy storage, catalysis, and electronics.
Key research directions include:
Bimetallic and Ternary Tellurides: The introduction of a second metal, such as nickel or molybdenum, creates bimetallic (e.g., Ni₀.₃₃Co₀.₆₇Te) and ternary (e.g., CoMoTe) tellurides. rsc.orgresearchgate.net These novel compositions often exhibit synergistic effects, leading to enhanced electrochemical performance in supercapacitors and for water splitting compared to their single-metal counterparts. rsc.orgmdpi.comresearchgate.net
Doping Strategies: The electronic and magnetic properties of this compound can be modified through doping. For instance, doping with sodium (Na) or platinum (Pt) has been found to enhance the material's magnetic properties. researcher.lifenih.gov Trace amounts of cobalt doping in other materials, like iron selenide (B1212193) telluride, are also being studied to tune superconducting properties. aip.org
Heterostructure Engineering: Creating composite materials and heterostructures is a key strategy to improve performance. This includes encapsulating this compound within carbon-based frameworks, such as nitrogen-doped carbon nanotubes derived from MOFs (CoTe₂@NCNTFs). rsc.org Such structures benefit from the high conductivity and large surface area of the carbon matrix, which improves electron transport and provides open channels for reactions. rsc.org
Mixed-Anion Systems: Researchers are exploring cobalt oxytellurides (e.g., Se-CoOTe), where oxygen and another chalcogen like selenium are incorporated into the structure. These materials, often featuring dual vacancies, can exhibit higher charge transfer conductivity and stability. acs.org
The ongoing exploration of these novel compositions and heterostructures is crucial for designing materials with tailored properties for specific, high-performance applications. x-mol.netresearchgate.net
Deeper Understanding of Quantum Criticality and Topological Phenomena in this compound
This compound, particularly cobalt ditelluride (CoTe₂), has emerged as a fascinating platform for studying complex quantum phenomena. A deeper understanding of these properties could unlock new paradigms in electronics and spintronics.
Future research in this domain will focus on:
Quantum Criticality: Orthorhombic CoTe₂ is identified as a quantum critical Dirac metal, a rare material that is close to a ferromagnetic state but where this magnetic ordering is suppressed by strong spin fluctuations. researchgate.netresearchgate.net Further investigation is needed to fully understand the interplay between these fluctuations and the material's electronic properties.
Topological States: In its 2D form, CoTe₂ is predicted to possess a Dirac band structure with multiple nodal lines. researcher.liferesearcher.life These are features in the electronic band structure where conduction and valence bands cross, leading to topologically protected surface states. Such states are robust against perturbations and could be harnessed for novel applications. the-innovation.org The combination of near-ferromagnetism, quantum criticality, and Dirac topology in CoTe₂ is exceptionally rare and warrants deeper experimental and theoretical exploration. researchgate.net
Probing Exotic Phenomena: The topological properties of cobalt chalcogenides suggest they could host exotic phenomena like Weyl fermions. princeton.edu While directly observed in related compounds like cobalt disulfide (CoS₂), confirming and manipulating these quantum states in this compound is a key future goal. princeton.edu This could lead to the development of spintronic devices where information is carried by the spin of electrons, potentially offering higher speeds and lower energy consumption than conventional electronics. researchgate.netprinceton.edu
Unraveling the complex physics of quantum criticality and topology in this compound requires a combination of advanced material synthesis, high-precision measurement techniques, and sophisticated theoretical calculations. researchgate.net
Long-Term Stability and Durability of this compound-Based Devices
For any material to be viable in commercial applications, its long-term stability and durability under operational stress are paramount. While this compound has shown promise, ensuring its robustness remains a significant challenge.
Research efforts are concentrated on:
Electrochemical Stability: In electrocatalysis, this compound compositions have demonstrated significant functional and compositional stability, operating for over 24 hours with less than 5% current density degradation. acs.orgmst.edu Post-operation analyses often confirm that the material's morphology and crystal structure remain largely unchanged. mdpi.com
Cycling Stability in Energy Storage: In supercapacitors, this compound-based electrodes have shown impressive durability. For example, bimetallic nickel this compound nanotubes retained 90% of their capacity after 5,000 cycles, while an asymmetric device using selenium-doped cobalt oxytelluride showed 100% retention after 10,000 cycles. rsc.orgacs.org
Addressing Degradation Mechanisms: A key challenge, particularly for battery applications, is the dissolution of intermediate polytelluride species during charge-discharge cycles. researchgate.net This "shuttling effect" can lead to rapid capacity decay and poor cycling stability. researchgate.net
Protective Strategies: To enhance durability, researchers are developing strategies such as encapsulating this compound nanoparticles within conductive carbon matrices. nsf.gov This approach not only improves electrical conductivity but also physically constrains the nanoparticles, preventing aggregation and buffering against the volume changes that occur during electrochemical cycling, thus mitigating structural deterioration. nsf.govx-mol.net
Future work must continue to identify degradation pathways and develop robust material designs and device architectures that ensure the long-term operational stability required for commercial applications.
| Application | Observed Stability | Key Challenge | Mitigation Strategy | Reference |
|---|---|---|---|---|
| Electrocatalysis (OER/HER/ORR) | >24 hours continuous operation with <5% degradation. | Potential for catalyst leaching or surface reconstruction. | Intrinsic compositional stability of certain phases. | acs.orgmst.edu |
| Supercapacitors | 90% capacity retention after 5,000 cycles (NiCoTe); 100% retention after 10,000 cycles (Se-CoOTe). | Maintaining structural integrity of the electrode over many cycles. | Use of robust nanostructures (nanotubes) and novel compositions. | rsc.orgacs.org |
| Ion Batteries | Rapid capacity deterioration can occur. | Dissolution and shuttling of polytellurides. | Encapsulation in carbon matrices to buffer volume changes and prevent dissolution. | researchgate.netnsf.gov |
Integration of this compound into Multifunctional Systems
A significant advantage of this compound is its ability to perform multiple functions, making it an attractive candidate for integration into complex, multifunctional systems. Research is increasingly focused on harnessing this versatility.
Key areas of integration include:
Trifunctional Electrocatalysis: Several this compound compositions, including CoTe, CoTe₂, and ternary CoMoTe, have been identified as highly efficient trifunctional electrocatalysts. mdpi.comresearchgate.netacs.org They can effectively drive the oxygen evolution reaction (OER), the hydrogen evolution reaction (HER), and the oxygen reduction reaction (ORR). mst.edu This trifunctionality is highly desirable for applications in regenerative fuel cells and rechargeable metal-air batteries, where a single material can act as the catalyst for different reactions at both electrodes.
Photo-Electrocatalysis: The performance of transition metal tellurides as electrocatalysts can be further enhanced by solar illumination. frontiersin.org This photo-electrocatalytic effect introduces an additional energy source to reduce activation barriers and accelerate reaction kinetics, opening the door for solar-assisted energy conversion systems. frontiersin.org
The challenge lies in optimizing the material to perform all functions efficiently within a single integrated device. Future research will focus on designing advanced architectures and composite materials that allow this compound to be seamlessly incorporated into multifunctional systems for clean energy generation and storage. mdpi.com
Q & A
Q. How can in situ/operando techniques elucidate the active sites in CoTe during catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
